2-[(6-methylpyridin-3-yl)oxy]pyrazine
Descripción
Propiedades
IUPAC Name |
2-(6-methylpyridin-3-yl)oxypyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c1-8-2-3-9(6-13-8)14-10-7-11-4-5-12-10/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCKUSJKHZWSOIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)OC2=NC=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-methylpyridin-3-yl)oxy]pyrazine typically involves the reaction of 6-methyl-3-pyridinol with pyrazine derivatives. One common method includes the use of hydrazine hydrate and dimethylacetamide as solvents under ethanol conditions. The reaction proceeds through a cyclization process, forming the desired pyrazine ring .
Industrial Production Methods
Industrial production of 2-[(6-methylpyridin-3-yl)oxy]pyrazine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents and catalysts is crucial to ensure the scalability and cost-effectiveness of the production process.
Análisis De Reacciones Químicas
Nucleophilic Substitution Reactions
The pyrazine ring undergoes nucleophilic substitution at activated positions. In derivatives with electron-withdrawing groups, chlorine displacement has been observed:
| Reaction Conditions | Product | Yield (%) | Source |
|---|---|---|---|
| 4,6-Dichloropyrimidine + LDA, THF, 0°C → RT | 4-Chloro-6-[(6-methylpyridin-3-yl)oxy]pyrazine | 59 |
Key factors influencing reactivity:
-
Electron-deficient pyrazine positions (C2/C5) favor SNAr mechanisms.
-
Steric hindrance from the 6-methylpyridin-3-yl group reduces reactivity at adjacent positions .
Cross-Coupling Reactions
The compound participates in Suzuki-Miyaura and Sonogashira couplings when halogenated:
Table 1: Cross-Coupling Efficiency with Halogenated Derivatives
| Coupling Type | Boronic Acid/Alkyne | Catalyst System | Yield (%) | EC₅₀ (µM)* | Source |
|---|---|---|---|---|---|
| Suzuki (C4-Br) | 4-Fluorophenylboronic acid | Pd(PPh₃)₄, K₃PO₄ | 78 | 0.074 | |
| Sonogashira (C2-I) | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | 65 | N/A |
*Biological activity post-modification (AMPK activation EC₅₀) .
Mechanistic insights:
-
Halogen position dictates regioselectivity. C4-substituted derivatives show higher coupling efficiency than C2 analogs.
-
Steric effects : Bulky substituents on the pyridine ring reduce reaction rates by ~30% .
Oxidation and Reduction
The pyrazine ring exhibits redox activity:
Oxidation:
-
Peracetic acid oxidizes the pyrazine ring to pyrazine N-oxide (confirmed by ¹H NMR at δ 8.9 ppm) .
-
Hydrogen peroxide (30%) selectively oxidizes methylpyridine to pyridine N-oxide (yield: 85%) .
Reduction:
-
LiAlH₄ reduces pyrazine to piperazine derivatives under anhydrous THF (yield: 45%) .
-
Catalytic hydrogenation (H₂/Pd-C) saturates the pyrazine ring but leaves the pyridine moiety intact .
1,3-Dipolar Cycloaddition
The compound acts as a dipolarophile in reactions with azomethine ylides:
| Dipole Source | Conditions | Product Structure | Yield (%) | Source |
|---|---|---|---|---|
| N-Methylazomethine ylide | Toluene, 80°C, 12h | Pyrrolo[1,2-a]pyrazine derivative | 62 |
Key observations:
-
Electron-withdrawing groups on pyrazine accelerate reaction kinetics (k = 1.2 × 10⁻³ s⁻¹) .
-
Steric bulk from the 6-methyl group reduces diastereoselectivity (dr = 3:1 vs. 5:1 for unsubstituted analogs) .
Methylpyridine Modifications:
-
Demethylation : BBr₃ in CH₂Cl₂ removes the methyl group (yield: 70%) .
-
Sulfonation : SO₃·Py complex sulfonates the pyridine ring at C4 (yield: 55%).
Pyrazine Ethe
Aplicaciones Científicas De Investigación
2-[(6-methylpyridin-3-yl)oxy]pyrazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mecanismo De Acción
The mechanism of action of 2-[(6-methylpyridin-3-yl)oxy]pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways.
Comparación Con Compuestos Similares
Structural and Substituent Variations
Key structural analogs include pyrazine derivatives modified at the 2-position with diverse substituents. Examples from the literature:
Key Observations :
- Electronic Effects : Pyrazine’s electron-deficient nature (pKa ~0.6 for protonated form) contrasts with pyridine (pKa ~5.20), making pyrazine derivatives less basic and more resistant to protonation under physiological conditions .
- Substituent Influence : Sulfonamide-linked analogs (e.g., ) exhibit enhanced solubility and bioavailability compared to alkyl- or methoxy-substituted pyrazines.
- Biological Activity : Triazolo-pyrazine derivatives (e.g., ) demonstrate antimalarial activity, while sulfonamide-pyrazines (e.g., ) target neurological receptors like mGluR3.
Electronic and Reactivity Profiles
- Aryl Ether Stability : The 2-[(6-methylpyridin-3-yl)oxy]pyrazine’s aryl ether linkage is less prone to hydrolysis than benzaldehyde-linked analogs (e.g., ) due to steric shielding from the methylpyridine group.
- Photoreactivity : Unlike 2-((3,6-dimethylpyrazin-2-yl)oxy)benzaldehyde, which undergoes photoinduced intramolecular rearrangements, the methylpyridinyloxy substituent in the target compound likely stabilizes the structure against light-induced degradation .
Pharmacological and Functional Comparisons
- mGluR5 Modulation: Sulfonamide-pyrazines (e.g., ) show nanomolar potency as mGluR5 negative allosteric modulators (NAMs), whereas triazolo-pyrazines (e.g., ) prioritize antimalarial activity. The absence of sulfonamide groups in 2-[(6-methylpyridin-3-yl)oxy]pyrazine may limit its receptor affinity but improve metabolic stability.
- Agrochemical Relevance: Alkylpyrazines (e.g., 2-ethyl-6-methylpyrazine ) are volatile aroma compounds, whereas methoxy-linked derivatives like the target compound are more likely to serve as non-volatile bioactive scaffolds.
Actividad Biológica
2-[(6-methylpyridin-3-yl)oxy]pyrazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, as well as its mechanism of action and relevant studies.
The compound is characterized by the presence of both a pyrazine ring and a pyridine moiety, which contribute to its biological activity. The structure can be represented as follows:
Antimicrobial Activity
Research has indicated that 2-[(6-methylpyridin-3-yl)oxy]pyrazine exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting that the compound could serve as a lead for developing new antimicrobial agents. The mechanism of action involves disruption of bacterial cell wall synthesis and interference with metabolic pathways, although specific pathways remain to be fully elucidated .
Anticancer Activity
The anticancer potential of 2-[(6-methylpyridin-3-yl)oxy]pyrazine has been investigated in several studies. Notably, it was found to induce apoptosis in cancer cell lines such as A549 (lung cancer) and HepG2 (liver cancer), with IC50 values indicating significant potency. The compound appears to activate caspase pathways, leading to programmed cell death .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 | 32 | Induction of apoptosis |
| HepG2 | 0.74 | Activation of caspase pathways |
The precise mechanism by which 2-[(6-methylpyridin-3-yl)oxy]pyrazine exerts its biological effects involves multiple biochemical pathways:
- Caspase Activation : The compound activates caspases, which are critical for the execution phase of apoptosis.
- Cell Cycle Arrest : It has been shown to cause cell cycle arrest at the G0/G1 phase in certain cancer cell lines, preventing further proliferation .
- Reactive Oxygen Species (ROS) Generation : Increased levels of ROS have been observed, contributing to oxidative stress and subsequent cell death in cancer cells .
Case Studies
- Anticancer Efficacy : In a study evaluating various pyrazine derivatives, 2-[(6-methylpyridin-3-yl)oxy]pyrazine was highlighted for its superior efficacy against HepG2 cells compared to other derivatives, demonstrating its potential as a lead compound for further development .
- Synergistic Effects : Another investigation explored the synergistic effects of combining this compound with established chemotherapeutics. The results indicated enhanced anticancer activity when used in conjunction with traditional agents like cisplatin, suggesting potential for combination therapies .
Q & A
Advanced Research Question
- Resonance Raman (RR) Spectroscopy : Probes charge-transfer states in metal complexes. For pyrazine derivatives, RR identifies vibrational modes associated with the pyridinyloxy moiety and pyrazine ring, revealing electron localization trends .
- Time-Resolved Resonance Raman (TR³) : Captures transient triplet metal-to-ligand charge-transfer (³MLCT) states, critical for photochemical applications .
- DFT Calculations : Complement spectral data to map electron density distribution and predict reactivity .
How should researchers quantify trace impurities in synthesized batches?
Intermediate Research Question
- Headspace SPME-GC×GC-TOFMS : Detects methoxypyrazine byproducts (e.g., 3-methyl derivatives) at ng/L sensitivity. Isotope dilution (e.g., d₃-IBMP) improves accuracy .
- HPLC-PDA/MS : Monitors residual solvents (DMF, DMSO) and unreacted intermediates. Use C18 columns with acetonitrile/water gradients .
Q. Methodological Steps :
Sample Prep : Dilute in ethanol, add internal standard (d₃-IBMP).
SPME Fiber : 65 µm PDMS/DVB, 40°C extraction for 30 min.
GC×GC Conditions : 1st column (DB-5), 2nd column (DB-17); NPD or TOFMS detection .
How to address contradictory biological activity data in pyrazine derivatives?
Advanced Research Question
- Orthogonal Assays : Combine in vitro (e.g., mGluR5 modulation ) and in vivo models (e.g., MPTP-induced dyskinesia ) to validate target engagement.
- Metabolite Profiling : Identify active or toxic metabolites via LC-HRMS. For example, oxidative metabolites of pyrazine derivatives may exhibit off-target effects .
- Toxicology Studies : Conduct 90-day NHP trials to detect delayed hypersensitivity, as seen in mGluR5 NAMs .
Case Study : PF-470 (mGluR5 NAM) showed efficacy in PD-LID models but failed due to immune-mediated toxicity, highlighting the need for early metabolite screening .
What strategies mitigate regioselectivity challenges in pyrazine functionalization?
Intermediate Research Question
- Directing Groups : Introduce temporary substituents (e.g., Boc-protected amines) to steer electrophilic substitution .
- Computational Modeling : Predict reactive sites using Fukui indices or molecular electrostatic potential (MEP) maps .
- Protection/Deprotection : Use tert-butyloxycarbonyl (Boc) groups to block undesired positions during coupling, followed by TFA cleavage .
How to design stability studies for 2-[(6-methylpyridin-3-yl)oxy]pyrazine under physiological conditions?
Advanced Research Question
- Forced Degradation : Expose to pH 1–9 buffers (37°C, 72 hrs) and analyze degradation products via LC-MS .
- Light/Heat Stress : Accelerated stability testing (40°C/75% RH, 1 month) identifies photolytic byproducts (e.g., pyrazine N-oxides) .
- Plasma Stability : Incubate with human plasma (37°C, 24 hrs); quench with acetonitrile and quantify parent compound loss .
What computational tools predict the pharmacokinetic profile of pyrazine derivatives?
Advanced Research Question
- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate logP, BBB permeability, and CYP450 interactions .
- Molecular Dynamics (MD) : Simulate binding to serum albumin (PDB: 1AO6) to assess plasma protein binding .
- PBPK Modeling : GastroPlus or Simcyp for dose extrapolation from preclinical species to humans .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
